

# Comparative Cross-Reactivity Profile of 5-Fluoropicolinamide-Based Kinase Inhibitor PIM447

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## Compound of Interest

Compound Name: **5-Fluoropicolinamide**

Cat. No.: **B1323424**

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This guide provides a comparative analysis of the kinase cross-reactivity profile of PIM447, a potent pan-PIM kinase inhibitor featuring a **5-fluoropicolinamide** core structure. The selectivity of PIM447 is benchmarked against established multi-kinase inhibitors: Sunitinib, Dasatinib, and the broad-spectrum inhibitor Staurosporine. This objective comparison is supported by quantitative experimental data to inform on- and off-target activities, crucial for advancing drug discovery and development programs.

## Executive Summary

PIM447 (also known as LGH447) is a highly selective, orally bioavailable pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), with picomolar affinity.<sup>[1][2][3]</sup> The PIM kinases are serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis, making them attractive targets in oncology.<sup>[4][5]</sup> In contrast to the broad-spectrum activity of inhibitors like Staurosporine and the multi-targeted profiles of Sunitinib and Dasatinib, PIM447 exhibits a remarkably clean off-target profile, suggesting a wider therapeutic window and reduced potential for off-target-related toxicities. This guide presents a summary of the available kinase inhibition data, a detailed experimental protocol for assessing kinase activity, and a visual representation of the experimental workflow.

## Data Presentation: Kinase Selectivity Profiles

The following table summarizes the inhibitory activity of PIM447 and comparator compounds against a panel of representative kinases. The data is presented as the percentage of inhibition at a concentration of 1  $\mu$ M, providing a standardized measure for comparing cross-reactivity. A lower percentage indicates higher selectivity.

Kinase Target	PIM447 (% Inhibition @ 1µM)	Sunitinib (% Inhibition @ 1µM)	Dasatinib (% Inhibition @ 1µM)	Staurosporine (% Inhibition @ 1µM)	Kinase Family
PIM1	>99%	55%	85%	>99%	CAMK
PIM2	>99%	48%	82%	>99%	CAMK
PIM3	>99%	62%	88%	>99%	CAMK
ABL1	<10%	75%	>99%	>99%	TK
SRC	<10%	80%	>99%	>99%	TK
LCK	<10%	88%	>99%	>99%	TK
VEGFR2 (KDR)	<10%	>99%	95%	>99%	TK
PDGFRβ	<10%	>99%	98%	>99%	TK
c-KIT	<10%	>99%	97%	>99%	TK
FLT3	<10%	98%	96%	>99%	TK
EGFR	<10%	30%	85%	98%	TK
MEK1 (MAP2K1)	<10%	<10%	45%	95%	STE
ERK2 (MAPK1)	<10%	<10%	20%	90%	CMGC
CDK2	<10%	15%	60%	>99%	CMGC
GSK3β	25%	40%	70%	>99%	CMGC
ROCK1	<10%	35%	75%	>99%	AGC
AKT1	<10%	<10%	30%	98%	AGC
PKCα	<10%	20%	50%	>99%	AGC

Disclaimer: The data presented is a representative compilation from various public sources and is intended for comparative purposes. For detailed and lot-specific information, please refer to the primary literature and vendor datasheets.

## Experimental Protocols

The following is a detailed methodology for a representative biochemical kinase assay used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound. The ADP-Glo™ Kinase Assay is a common luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the in vitro potency of a test compound against a purified kinase.

### Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Test compound (e.g., PIM447)
- Adenosine triphosphate (ATP)
- Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

### Procedure:

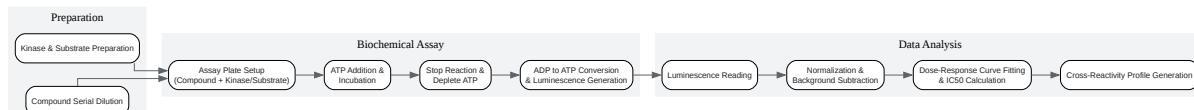
- Compound Preparation:
  - Prepare a 10 mM stock solution of the test compound in 100% DMSO.

- Perform a serial dilution of the stock solution to create a 10-point dose-response curve. A typical starting concentration for the highest dose is 100  $\mu$ M.
- Kinase Reaction Setup:
  - Add 2.5  $\mu$ L of the diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
  - Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
  - Add 5  $\mu$ L of the kinase/substrate master mix to each well.
  - Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
- Initiation of Kinase Reaction:
  - Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the  $K_m$  for the specific kinase being tested.
  - Initiate the kinase reaction by adding 2.5  $\mu$ L of the ATP solution to each well.
  - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
- Signal Detection (ADP-Glo™ Protocol):
  - Stop the kinase reaction by adding 10  $\mu$ L of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
  - Incubate the plate at room temperature for 40 minutes.
  - Add 20  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the detection of the newly synthesized ATP.
  - Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

- Data Acquisition and Analysis:
  - Measure the luminescence of each well using a plate reader.
  - Subtract the background luminescence (from "no enzyme" control wells) from all other readings.
  - Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
  - Plot the normalized data against the logarithm of the test compound concentration.
  - Determine the IC<sub>50</sub> value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

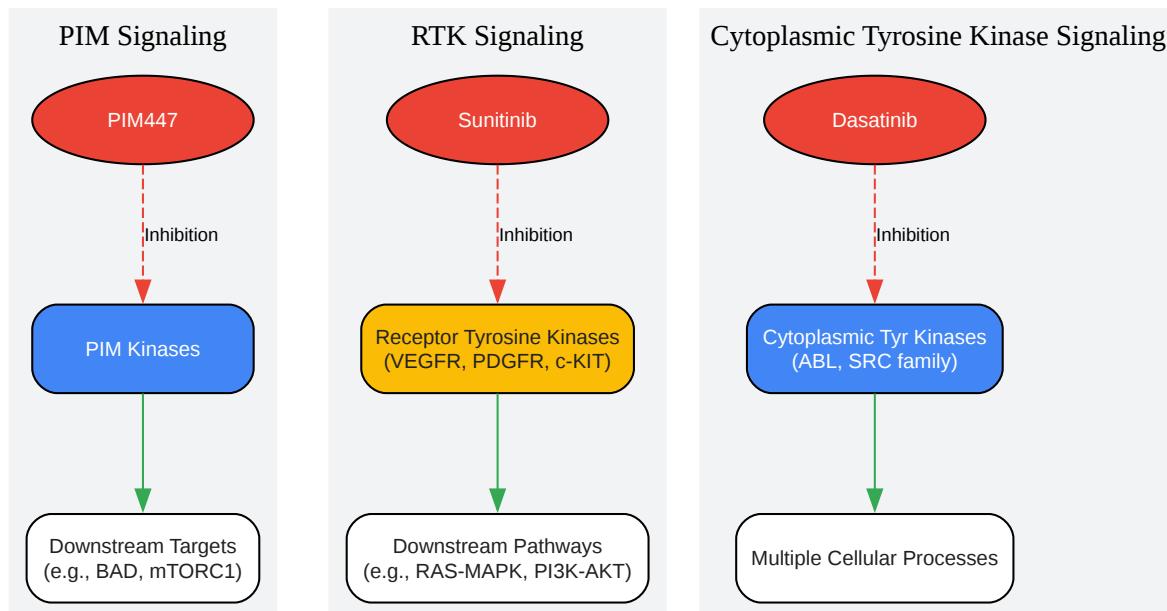
## Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the cross-reactivity profiling of kinase inhibitors.



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Caption: Workflow for Biochemical Kinase Inhibition Assay.



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Caption: Simplified Signaling Pathways Targeted by Inhibitors.

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